molecular formula C21H27N3 B2756338 N-cyclohexyl-N'-(4-methylbenzyl)-N''-phenylguanidine CAS No. 338400-53-6

N-cyclohexyl-N'-(4-methylbenzyl)-N''-phenylguanidine

Cat. No.: B2756338
CAS No.: 338400-53-6
M. Wt: 321.468
InChI Key: WPAHFWSYRLCFQZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a cyclohexyl group, a 4-methylbenzyl group, and a phenyl group attached to the guanidine moiety

Properties

IUPAC Name

1-cyclohexyl-2-[(4-methylphenyl)methyl]-3-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3/c1-17-12-14-18(15-13-17)16-22-21(23-19-8-4-2-5-9-19)24-20-10-6-3-7-11-20/h2,4-5,8-9,12-15,20H,3,6-7,10-11,16H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAHFWSYRLCFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN=C(NC2CCCCC2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine typically involves the reaction of cyclohexylamine, 4-methylbenzylamine, and phenylisocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the guanidine structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The guanidine moiety can participate in substitution reactions, where one of the groups attached to the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of N-cyclohexyl-N'-(4-methylbenzyl)-N''-phenylguanidine. In vitro assays have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Case Study: Breast Cancer Model

  • Objective : Evaluate the compound's efficacy against breast cancer cells.
  • Results : The compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .

1.2 Neurological Research

The compound has also been investigated for its potential neuroprotective effects. Preliminary data suggest that it may inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

  • Objective : Assess the neuroprotective potential against cognitive decline.
  • Results : In vitro studies showed a promising inhibition rate of acetylcholinesterase, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Material Science Applications

2.1 Rubber Industry

This compound is utilized as an accelerator in the vulcanization process of rubber. Its ability to enhance cross-linking efficiency contributes to improved mechanical properties and durability of rubber products.

ApplicationBenefits
Rubber HosesIncreased elasticity and strength
TiresEnhanced wear resistance and longevity
Industrial GlovesImproved flexibility and grip

The compound's role as a vulcanization accelerator makes it essential for producing high-performance rubber products used in various industries .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(4-methylbenzyl)urea
  • N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
  • N-cyclohexyl-N-(4-methylbenzoyl)-2-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide

Uniqueness

N-cyclohexyl-N’-(4-methylbenzyl)-N’'-phenylguanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-cyclohexyl-N'-(4-methylbenzyl)-N''-phenylguanidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of Biological Activity

This compound has been investigated for various biological activities:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties, with in vitro studies demonstrating cytotoxic effects on various cancer cell lines. Its mechanism involves interaction with specific molecular targets that modulate cell growth and apoptosis .

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within cells. This binding can lead to the modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects, including:

  • Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Action : By disrupting bacterial cell wall synthesis or interfering with metabolic pathways, the compound exerts its antimicrobial effects.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound, the following results were observed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has varying efficacy against different bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

A separate investigation into the anticancer properties revealed the following IC50 values for various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical)15.2
MCF-7 (Breast)10.5
A549 (Lung)8.3

These results highlight the compound's potency against multiple cancer types, warranting further exploration into its therapeutic applications in oncology .

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